

Spectroscopic and Spectrometric Analysis of 2-Benzylidenequinuclidin-3-one Oxime: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzylidenequinuclidin-3-one
oxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of **2-Benzylidenequinuclidin-3-one oxime**. This compound, a derivative of quinuclidinone, is of significant interest in medicinal chemistry due to the diverse biological activities associated with the quinuclidine scaffold. Understanding its structural and spectroscopic properties is crucial for its identification, characterization, and further development in drug discovery pipelines.

Introduction

2-Benzylidenequinuclidin-3-one oxime is an organic compound featuring a rigid bicyclic quinuclidine core, an exocyclic benzylidene group, and an oxime functional group. The presence of the α,β -unsaturated oxime moiety introduces structural complexity and potential for stereoisomerism, which can significantly influence its biological activity. This guide details the key spectroscopic signatures that enable the unambiguous identification and structural elucidation of this molecule.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Benzylidenequinuclidin-3-one oxime** is not readily available in the cited literature, a general and efficient method for the synthesis of oximes from corresponding ketones involves the reaction with hydroxylamine hydrochloride. Greener, solvent-free methods have also been reported, offering high yields and environmental benefits.^[1]

General Synthesis of Oximes from Ketones:

A common procedure involves reacting the parent ketone, 2-Benzylidenequinuclidin-3-one, with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a mild base to neutralize the liberated HCl.^{[2][3]}

- Reactants: 2-Benzylidenequinuclidin-3-one, Hydroxylamine hydrochloride, and a base (e.g., sodium acetate, pyridine, or hexamine).
- Solvent: Typically ethanol or a mixture of ethanol and water.
- Procedure: The ketone is dissolved in the solvent, followed by the addition of hydroxylamine hydrochloride and the base. The mixture is then stirred, often with gentle heating, until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Workup: The reaction mixture is typically cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization.

Infrared Spectroscopy (IR):

- Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet or as a mull in Nujol.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm^{-1} .

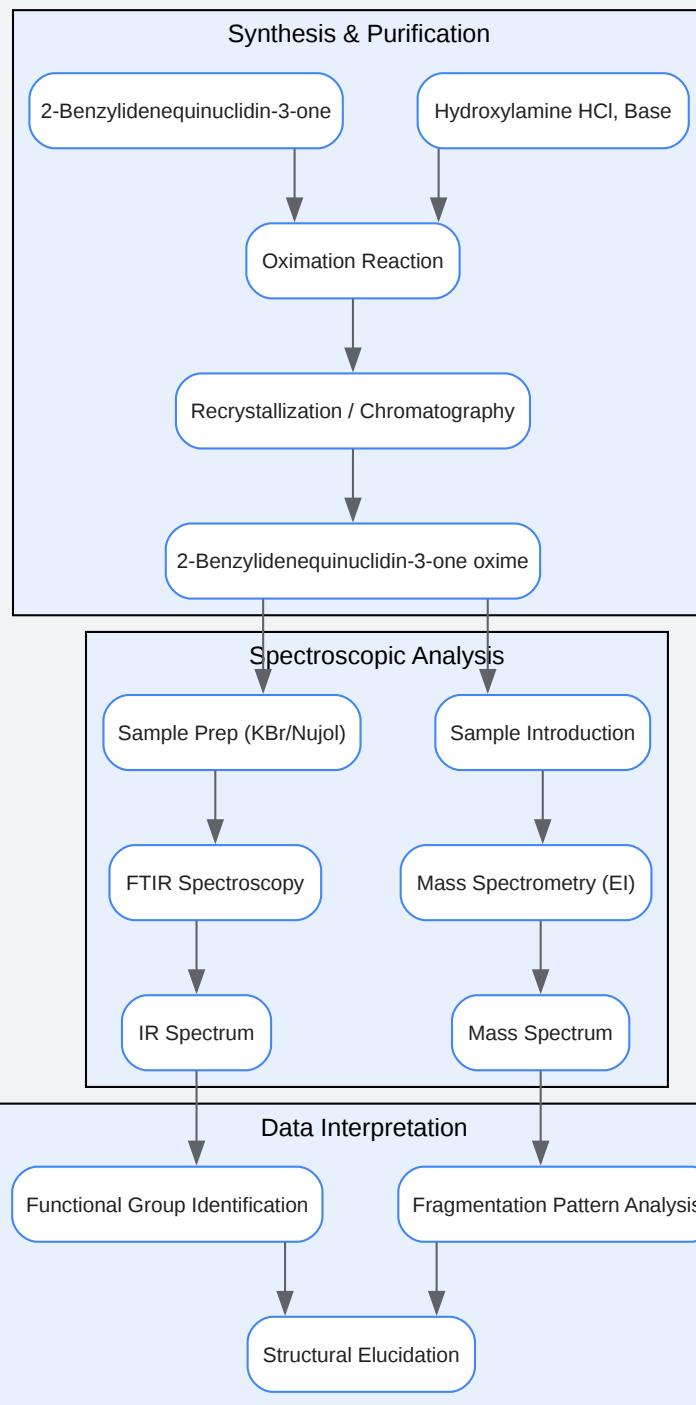
Mass Spectrometry (MS):

- Ionization Method: Electron ionization (EI) is a common technique for the analysis of such organic molecules, typically performed at 70 eV.

- Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole analyzer, is used to separate and detect the resulting ions.

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like **2-Benzylidenequinuclidin-3-one oxime**.

Experimental Workflow for Spectroscopic Analysis

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A generalized workflow for the synthesis and spectroscopic analysis.

Infrared (IR) Spectroscopy Data

Due to the lack of a publicly available IR spectrum for **2-Benzylidenequinuclidin-3-one oxime**, the following table presents the expected characteristic absorption bands based on the known frequencies for similar α,β -unsaturated oximes.

Functional Group	Expected Absorption Range (cm ⁻¹)	Notes
O-H (oxime)	3150 - 3450	Broad absorption due to hydrogen bonding.
C-H (aromatic)	3000 - 3100	Stretching vibrations of the benzylidene group.
C-H (aliphatic)	2850 - 2980	Stretching vibrations of the quinuclidine ring.
C=N (oxime)	1620 - 1680	This band can be influenced by conjugation.
C=C (alkene)	1600 - 1650	Conjugated with the C=N bond and the aromatic ring.
C=C (aromatic)	1450 - 1600	Ring stretching vibrations of the benzylidene group.
N-O (oxime)	930 - 960	Stretching vibration.
C-H (out-of-plane)	690 - 900	Bending vibrations of the aromatic ring, indicative of the substitution pattern.

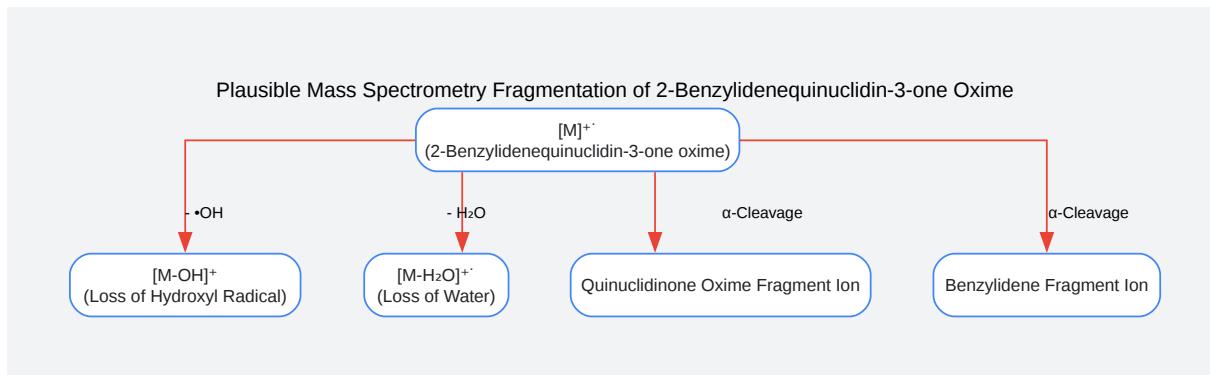
Mass Spectrometry Data

Specific mass spectrometry data for **2-Benzylidenequinuclidin-3-one oxime** is not available in the reviewed literature. However, based on the fragmentation patterns of structurally similar compounds, such as 2-benzylidenecyclohexanone oximes, key fragmentation pathways can be predicted. The molecular ion (M^+) is expected, and major fragments would likely arise from the loss of small, stable molecules or radicals.

Predicted Fragmentation Pathways:

- Loss of a hydroxyl radical ($\cdot\text{OH}$): A common fragmentation for oximes, leading to an $[\text{M}-17]^+$ ion.
- Loss of water ($-\text{H}_2\text{O}$): This can occur, particularly if a suitable hydrogen is available for rearrangement, resulting in an $[\text{M}-18]^+$ ion.
- α -Cleavage: Cleavage of bonds adjacent to the $\text{C}=\text{N}$ group.
- McLafferty Rearrangement: While less common in this specific structure due to the rigid bicyclic system, it is a characteristic fragmentation for some oximes.^{[4][5]}
- Loss of the benzylidene group: Fragmentation leading to ions corresponding to the quinuclidinone oxime core or the benzylidene fragment.

The following diagram illustrates a plausible fragmentation pathway for **2-Benzylidenequinuclidin-3-one oxime**.



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A simplified diagram of potential fragmentation pathways.

Predicted Mass Spectrometry Peaks:

m/z	Proposed Fragment	Notes
228	$[C_{14}H_{16}N_2O]^{+ \cdot}$	Molecular Ion ($M^{+ \cdot}$)
211	$[C_{14}H_{15}N_2]^+$	$[M-OH]^+$
210	$[C_{14}H_{14}N_2]^{+ \cdot}$	$[M-H_2O]^+$
151	$[C_7H_{11}N_2O]^+$	Quinuclidinone oxime fragment
77	$[C_6H_5]^+$	Phenyl fragment

Note: The relative abundances of these fragments would depend on the ionization energy and the specific stereochemistry of the oxime.

Conclusion

The combination of Infrared Spectroscopy and Mass Spectrometry provides a powerful toolkit for the structural characterization of **2-Benzylidenequinuclidin-3-one oxime**. While specific experimental data for this exact molecule is sparse in the public domain, analysis of its functional groups and comparison with structurally related compounds allow for a reliable prediction of its key spectroscopic features. The data and protocols presented in this guide serve as a valuable resource for researchers involved in the synthesis, identification, and development of novel quinuclidine-based compounds for therapeutic applications. Further experimental work is encouraged to confirm and expand upon the predictive data provided herein.

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